molecular formula C10H9N B147181 Lepidine CAS No. 491-35-0

Lepidine

Cat. No. B147181
CAS RN: 491-35-0
M. Wt: 143.18 g/mol
InChI Key: MUDSDYNRBDKLGK-UHFFFAOYSA-N
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Description

Lepidine refers to a group of compounds that are derived from various sources, including plants and synthetic processes. For instance, Lepidium meyenii, commonly known as maca, contains benzylated derivatives of 1,2-dihydro-N-hydroxypyridine, named macaridine, and other related compounds . Lepidine-based ligands have been utilized in the synthesis of cyclometalated iridium(III) complexes, which exhibit significant photophysical properties . The term "lepidine" is also used to describe specific alkaloid-like compounds found in Lepidium meyenii, which is nutritionally rich and has potential as a food source to combat malnutrition .

Synthesis Analysis

The synthesis of lepidine derivatives can be complex and diverse. The first asymmetric total synthesis of lepenine, a related compound, was achieved through a series of reactions including a tethered intramolecular Diels-Alder reaction and a Mannich reaction . Efficient synthetic routes have been developed for lepidine-based phosphorescent iridium(III) complexes, which are used in organic light-emitting diodes (OLEDs) . Additionally, the Doebner-Miller reaction has been employed under thermal and microwave irradiation conditions to synthesize quinaldines and lepidines using phosphotungstic acid .

Molecular Structure Analysis

The molecular structure of lepidine derivatives is elucidated using various spectroscopic techniques. NMR spectroscopy, including 1D and 2D experiments, is a primary tool for structure elucidation of compounds isolated from Lepidium meyenii . The molecular structure of lepidine-based ligands plays a crucial role in the photophysical properties and emission profiles of the synthesized iridium(III) complexes .

Chemical Reactions Analysis

Lepidine and its derivatives participate in a variety of chemical reactions. For example, the oxidation of 1,2-dihydrolepidine to lepidine has been studied, revealing that it can be autoxidized to form lepidine and hydrogen peroxide, or undergo disproportionation in the presence of HCl . The antileishmanial activity of lepidines, which are 6-methoxy-4-methyl-8-aminoquinoline derivatives, has been demonstrated to be significantly higher than standard treatments, indicating the potential for medicinal applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of lepidine derivatives are influenced by their molecular structure. For instance, the photophysical properties of lepidine-based iridium(III) complexes are affected by the introduction of fluorine atoms and trifluoromethyl groups into the ligands, resulting in variations in emission profiles and quantum efficiencies . The luminescence properties of lepidolite, a mineral that contains lepidine, have been characterized by thermoluminescence and cathodoluminescence, indicating the presence of structural defects and point defects associated with metal ions .

Scientific Research Applications

Antileishmanial Activity

Lepidines, including 6-methoxy-4-methyl-8-aminoquinoline derivatives, have been studied for their antileishmanial properties. In a hamster-Leishmania donovani model, lepidines exhibited activities many-fold that of standard treatments like meglumine antimoniate (Glucantime) (Kinnamon et al., 1978). Another study also confirmed the significant activity of lepidines against Leishmania donovani, highlighting their potential as chemotherapeutic agents (Kinnamon et al., 1980).

Pharmacological Potential

Lepidine extracted from Lepidium sativum seeds has shown various pharmacological potentials. It exhibited prokinetic and laxative activities in mice, partially mediated through a cholinergic pathway. This finding supports the traditional use of Lepidium sativum seeds in treating indigestion and constipation (Najeeb-ur-Rehman et al., 2011). Additionally, Lepidium sativum's extract was found to inhibit carbachol and K+ induced contractions, suggesting its application in treating hyperactive airways disorders such as asthma and bronchitis (Rehman et al., 2012).

Antioxidant Activity

Lepidines have shown promising antioxidant properties. A study investigating the single-electron transfer reactions from lepidines against hydroperoxyl radicals highlighted their free radical scavenging activity, potentially contributing to the prevention of oxidative damage to polyunsaturated fatty acids (Pérez-González et al., 2020).

Anti-Alzheimer's Potential

Lepidine B, isolated from Lepidium sativum seeds, has been identified as a potential multi-functional anti-Alzheimer's agent. It exhibited inhibitory effects on key enzymes related to Alzheimer's disease, suggesting its potential as a drug candidate for prevention and treatment (Serseg et al., 2020).

Anticancer and Hepatoprotective Effects

Lepidium sativum, containing lepidine, has shown protective effects against liver injury induced by lipopolysaccharides in a mice model. This indicates its potential application in reducing liver damage and possibly in cancer treatment due to its anti-cancer properties (Sayed et al., 2021).

Antifungal and Antimicrobial Activity

Lepidine B & E from Lepidium sativum seeds demonstrated inhibition against growth of Candida albicans, a common pathogen responsible for candidiasis. These findings suggest their role as antifungal drugs (Gacemi et al., 2020). Also, lepidine has shown anti-Helicobacter pylori activity, offering a potential treatment for infections caused by this bacterium (Haddad et al., 2019).

Safety And Hazards

Lepidine is light-sensitive and incompatible with oxidizing agents. Proper handling and storage precautions are necessary .

properties

IUPAC Name

4-methylquinoline
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InChI

InChI=1S/C10H9N/c1-8-6-7-11-10-5-3-2-4-9(8)10/h2-7H,1H3
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InChI Key

MUDSDYNRBDKLGK-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NC2=CC=CC=C12
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H9N
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Related CAS

3007-43-0 (hydrochloride)
Record name 4-Methylquinoline
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DSSTOX Substance ID

DTXSID7047067
Record name Lepidine
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Molecular Weight

143.18 g/mol
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Physical Description

Colorless, oily liquid; Turns reddish-brown upon exposure to light; [Merck Index] Light yellow liquid; [Alfa Aesar MSDS]
Record name 4-Methylquinoline
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Boiling Point

261-263 °C
Record name 4-METHYLQUINOLINE
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Solubility

Slightly soluble in water, Soluble in ethanol, ether, and acetone., Miscible with alcohol and benzene, Soluble in mineral acid; insoluble in alkali, In water, 783 mg/liter @ 25 °C
Record name 4-METHYLQUINOLINE
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Density

1.0826 @ 20 °C
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Vapor Pressure

0.0064 [mmHg], 6.4X10-3 mm Hg @ 20 °C /Extrapolated/
Record name 4-Methylquinoline
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Product Name

4-Methylquinoline

Color/Form

Colorless, oily liquid

CAS RN

491-35-0
Record name 4-Methylquinoline
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Record name 4-METHYLQUINOLINE
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Melting Point

9.5 °C
Record name 4-METHYLQUINOLINE
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Synthesis routes and methods

Procedure details

To a stirred solution of aniline (1 g. 10 mmol) in acetic acid (10 ml), activated silferc (1.72 g. ferric chloride 10 mmol) was added under nitrogen atmosphere. The reaction mixture was stirred for 5 minutes and methyl vinyl ketone (MVK) (0.83 g, 11.8 mmol) was added slowly over a period of 15 minutes. The reaction mixture was heated to 70° C. and maintained between 70-75° C. for one hour. Anhydrous zinc chloride (1.46 g. 10 mmol) was added and the reaction was further refluxed for two hours. The reaction mixture was cooled, filtered, basified with 10% NaOH solution, extracted with ethyl acetate (3×20 ml), dried over Na2SO4 and evaporated to give the product; Yield 55%.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
methyl vinyl ketone
Quantity
0.83 g
Type
reactant
Reaction Step Two
Quantity
1.46 g
Type
catalyst
Reaction Step Three
Yield
55%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,810
Citations
P Tao, WL Li, J Zhang, S Guo, Q Zhao… - Advanced Functional …, 2016 - Wiley Online Library
Highly efficient lepidine‐based phosphorescent iridium(III) complexes with pentane‐2,4‐dione or triazolpyridine as ancillary ligands have been designed and prepared by a newly …
Number of citations: 230 onlinelibrary.wiley.com
KRJ Thomas, M Velusamy, JT Lin, CH Chien… - Inorganic …, 2005 - ACS Publications
… In this paper, we adventure on the first theme and report a series of lepidine-… lepidine-based ligands using the Suzuki protocol. We attach a variety of aromatic segments on the lepidine …
Number of citations: 171 pubs.acs.org
LA Mikeska - Journal of the American Chemical Society, 1920 - ACS Publications
The first of the cyanine dyes was prepared by Williams, 1 from wliat we now know to have been a mixture of lepidine and quinoline, by treatment first with amyl iodideand then with …
Number of citations: 7 pubs.acs.org
T Serseg, K Benarous, M Yousfi - Current computer-aided drug …, 2021 - ingentaconnect.com
… The second molecule is lepidine E, 76% of poses are in the active site. We ran specific docking to study the binding mode of lepidine E in the active site (Fig. 4b). Lepidine E bind tightly …
Number of citations: 74 www.ingentaconnect.com
Saba, D Pande, M Iqbal, PS Srivastava - Biologia Plantarum, 2000 - Springer
… Significant amounts of lepidine was detected in mature and … Among all the explants, maximum lepidine was detected after 8 … Zn 2- or 100 μM Cu 2- further enhanced the yield of lepidine. …
Number of citations: 64 link.springer.com
SE Krahler, A Burger - Journal of the American Chemical Society, 1941 - ACS Publications
Certain aliphatic diamines exhibit a noticeable antiplasmodial action, and this effect may be in-creased considerably in favorable cases by attaching one of the two amino groupsto an …
Number of citations: 19 pubs.acs.org
M Velusamy, CH Chen, YS Wen, JT Lin, CC Lin… - …, 2010 - ACS Publications
… lepidine-based cyclometalated iridium(III) emitters with rich photophysical properties. (10) These lepidine… complexes featuring aryl-substituted lepidine ligands. We observe that …
Number of citations: 83 pubs.acs.org
P Tao, Z Lv, XK Zheng, H Jiang, S Liu, H Wang… - Inorganic …, 2022 - ACS Publications
The development of highly efficient cyclometalated phosphorescent iridium(III) complexes is greatly promoted by their rational molecular design. Manipulating the excited states of …
Number of citations: 14 pubs.acs.org
A Saral, P Sudha, S Muthu, S Sevvanthi… - Journal of Molecular …, 2022 - Elsevier
Quinoline compounds have attracted the curiosity of chemists due to their fascinating biological potential. In the present study, the molecule 4-methylquinoline or lepidine is …
Number of citations: 26 www.sciencedirect.com
M Hasegawa - Pharmaceutical bulletin, 1953 - jstage.jst.go.jp
… In the case of lepidine, it was found necessary to use a large … In Contrast with lepidine, 2—chlorolepidine reacts readily With … m-position of lepidine and 2—chlorolepidine is substituted …
Number of citations: 7 www.jstage.jst.go.jp

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